Ethyl 4-pentenoate
Overview
Description
Ethyl 4-pentenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has a caramel, fruity, and green taste.
Scientific Research Applications
Polymerization and Tautomerism
Ethyl 4-pentenoate, especially in its forms such as ethyl 3-oxo-4-pentenoate, exhibits significant polymerization capabilities. It shows the coexistence of two tautomers - ketonic and enolic forms - and its tautomeric equilibrium varies with the solvent. This property is crucial for radical copolymerization processes, as demonstrated in studies where its reactivity ratios in various solvents were determined (Masuda, Tanaka, & Ota, 1987). Moreover, its reactivity in copolymerization with methyl methacrylate and the solvent effects on its monomer reactivity ratios further highlight its application in polymer science (Masuda, Minagawa, Tanaka, & Asahi, 1992).
Chemical Synthesis and Reactions
This compound is pivotal in various chemical synthesis reactions. For instance, its use in the aziridination reaction with primary amines showcases its versatility and broad application scope (Weller & Rajski, 2004). Additionally, its role in the Gabriel-Cromwell reaction and other organic synthesis processes like the preparation of isomeric alkylidencyanoesters (Giralt, López, & Álvarez, 1975) demonstrates its importance in advanced chemical research.
Application in Biofuels
In the field of biofuels, this compound has been explored for its potential in creating new generation biofuels. The compound's ability to undergo reactions leading to the production of gasoline additives and diesel components is notable (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).
Biochemical and Physiological Studies
This compound and its derivatives have also been studied for their effects on biological systems. For example, research on difenopenten-ethyl, a derivative of this compound, investigated its impact on corn and soybean mitochondrial activities, revealing insights into its biochemical behavior and potential applications in agriculture (Gealy, Boydston, Klein, & Koeppe, 1987).
Safety and Hazards
Ethyl 4-pentenoate is classified as a flammable liquid and vapour . It is advised to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinguishing .
Mechanism of Action
Target of Action
Ethyl 4-pentenoate is a chemical compound with the formula C7H12O2
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty acid esters . These compounds are carboxylic ester derivatives of a fatty acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For this compound, specific precautions should be taken to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, and open flames .
Biochemical Analysis
Biochemical Properties
Ethyl 4-pentenoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, including α-ketoglutarate dehydrogenase and pyruvate dehydrogenase . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in renal proximal tubules, this compound inhibits the activity of key metabolic enzymes, leading to changes in the redox state and ATP levels . These effects can result in altered cellular functions, such as reduced energy production and impaired metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor . It forms complexes with enzymes like α-ketoglutarate dehydrogenase, inhibiting their activity and affecting metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard conditions, but prolonged exposure can lead to its degradation and reduced efficacy. Long-term studies have shown that this compound can cause persistent changes in cellular function, such as sustained inhibition of metabolic enzymes and altered energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant metabolic disruptions and toxicity. For example, high doses of this compound have been shown to cause renal Fanconi syndrome in dogs, characterized by impaired renal function and energy metabolism . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It undergoes β-oxidation in the mitochondria, leading to the formation of metabolites like 3-keto-4-pentenoyl-CoA . These metabolites can act as inhibitors of metabolic oxidation, affecting the overall metabolic flux and levels of other metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on these interactions, influencing its overall bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization affects its activity and function . It is primarily localized in the mitochondria, where it participates in metabolic processes like β-oxidation. The compound’s targeting to specific subcellular compartments is influenced by post-translational modifications and targeting signals, ensuring its proper function within the cell.
Properties
IUPAC Name |
ethyl pent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRINJXWDIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062089 | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1968-40-7 | |
Record name | Ethyl 4-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pent-4-en-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-PENTENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 4-pentenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-pentenoate in attracting dung beetles and how was this discovered?
A1: this compound is a key component of the abdominal secretion released by male Kheper lamarcki dung beetles to attract females for mating. [] This discovery was made through a combination of behavioral observations, chemical analysis of the secretion using GC-MS, and electroantennography (EAD) studies. Researchers found that a mixture of esters, including this compound, elicited strong antennal responses in both male and female Pachylomerus femoralis dung beetles, indicating its role as an attractant. [] Field tests further confirmed the attractiveness of the ester mixture, demonstrating its ecological significance in mediating interspecific interactions among dung beetles. []
Q2: Can this compound be used in organic reactions, and if so, what type of reactions and what are the products?
A2: Yes, this compound can participate in metathesis reactions, specifically self-metathesis and cross-metathesis with α-olefins. [] These reactions are catalyzed by transition metal complexes, typically those of ruthenium or tungsten. While the specific products of metathesis reactions involving this compound are not detailed in the provided abstracts, they would generally result in the formation of new olefins with varying chain lengths and functional groups depending on the reaction partners. [] These reactions have potential applications in organic synthesis for the construction of complex molecules.
Q3: What are the safety considerations regarding the use of this compound?
A3: While specific toxicity data for this compound is not provided in the abstracts, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] This suggests that there are established safety guidelines and data available for this compound. Researchers should consult the relevant safety data sheets and follow appropriate handling procedures when working with this compound.
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